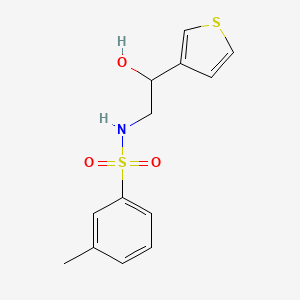

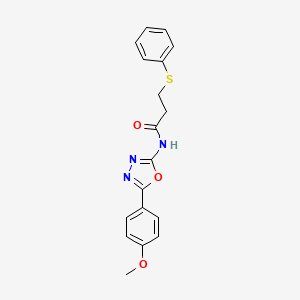

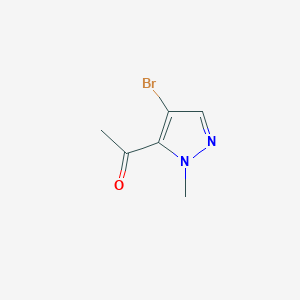

1-(Oxolane-2-carbonyl)-4-(2,2,2-trifluoroethyl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of piperazine derivatives has been explored in various studies. In one approach, the compound 3-(3-hydroxy)propylidene-piperazine-2,5-dione was synthesized from ethyl 4-ethoxycarbonyl-2-chloroacetylamino-2-butenoate and subsequently treated with N-bromosuccinimide (NBS) in chloroform to yield a spiro[oxolane-2,2′-piperazine]-3′,6′-dione derivative. Further treatment with NBS in water led to the formation of spiro[oxolane-2,2′-piperazine]-3′,5′,6′-trione and -3′,6′-dione-5′-ol. Reduction of the spiro-3′,5′,6′-trione also produced a new spiro-5′,6′-dione-3′-ol derivative .

Molecular Structure Analysis

The structural confirmation of the synthesized spiro compounds was discussed, indicating the importance of spectral studies in determining the molecular structure. The use of various analytical techniques such as UV-visible, FT-IR, 1H NMR, and LC-MS spectral studies is crucial for characterizing the molecular structure of piperazine derivatives .

Chemical Reactions Analysis

The reaction of piperazine derivatives with NBS demonstrates the chemical reactivity of these compounds. The presence of water during the reaction with NBS was shown to influence the formation of different products, indicating that the reaction conditions can significantly alter the outcome of the chemical transformations involving piperazine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For instance, the introduction of a triazine heterocycle was found to be essential for high potency and P450 selectivity in the context of soluble epoxide hydrolase inhibition. Additionally, phenyl group substitution played a role in reducing clearance and improving oral exposure . In another study, the antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives were evaluated, with some compounds showing significant activity against bacterial and fungal strains, as well as moderate antioxidant activity .

Case Studies and Applications

The synthesized piperazine derivatives have potential applications in various fields. For example, the compound identified as a soluble epoxide hydrolase inhibitor showed robust effects on a serum biomarker, indicating its suitability as a tool compound for in vivo investigation in disease models . The antimicrobial and antioxidant activities of the benzodioxane-carbonyl piperazine derivatives suggest their potential use in the development of new therapeutic agents .

科学的研究の応用

Medicinal Chemistry and Therapeutic Tools

Piperazine derivatives are notable for their central pharmacological activity, primarily involving the activation of the monoamine pathway. These derivatives serve as essential structures in the search and discovery of new therapeutic agents, targeting various diseases. The piperazine moiety, a cyclic molecule with two nitrogen atoms, plays a crucial role in medicinal chemistry, leading to the development of drugs with antipsychotic, antidepressant, and anxiolytic applications. This utility underscores the significance of piperazine derivatives in creating effective therapeutic tools for managing central nervous system disorders (Brito, Moreira, Menegatti, & Costa, 2018).

Antimicrobial and Antifungal Applications

The synthesis and evaluation of piperazine derivatives have also been explored for their antimicrobial properties. Novel compounds derived from piperazine carboxamides have shown moderate to good activities against tested Gram-positive and Gram-negative bacterial strains, as well as fungal strains. This research area opens up potential applications of piperazine derivatives as antimicrobial agents, providing a foundation for developing new treatments for infectious diseases (Jadhav, Raundal, Patil, & Bobade, 2017).

Antifungal and Enzyme Inhibitory Potentials

Further investigations into 1,2,4-triazole derivatives containing the piperazine nucleus have revealed their promise in antimicrobial and enzyme inhibitory activities. These compounds, synthesized through green chemistry techniques, have shown significant potential in treating fungal infections and inhibiting enzymes related to disease processes. The research highlights the versatility of piperazine derivatives in contributing to antifungal treatments and the exploration of new therapeutic avenues (Mermer, Demirbas, Demirbaş, Colak, Ayaz, Alagumuthu, & Arumugam, 2018).

Modification of Natural Products

The modification of natural products with piperazine groups has been extensively studied, revealing that these derivatives possess a wide range of bioactivities, including antitumor, antibacterial, anti-inflammatory, and antioxidant effects. This research underscores the significant impact of piperazine modifications on enhancing the biological activity of natural product derivatives, providing valuable insights into drug development and pharmacology (Zhang, Guo, Deng, Li, & Quan, 2021).

特性

IUPAC Name |

oxolan-2-yl-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17F3N2O2/c12-11(13,14)8-15-3-5-16(6-4-15)10(17)9-2-1-7-18-9/h9H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMCWEEAEPQPKSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N2CCN(CC2)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Oxolane-2-carbonyl)-4-(2,2,2-trifluoroethyl)piperazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(Dimethylamino)phenyl]-1-[(4-fluorosulfonyloxyphenyl)carbamoyl]pyrrolidine](/img/structure/B2501906.png)

![N-(1,3-dioxoisoindol-5-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2501909.png)

![8-(2,4-dimethylphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2501911.png)

![Tert-butyl N-[(2S,3R)-2-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]oxolan-3-yl]carbamate](/img/structure/B2501912.png)

![3-Azabicyclo[4.2.0]octan-2-one](/img/structure/B2501913.png)

![3-((4-bromophenyl)sulfonyl)-N-(2,5-dimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2501916.png)